molecular formula C18H11BrClN3O2 B11433580 10-(4-bromophenyl)-6-chloro-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

10-(4-bromophenyl)-6-chloro-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11433580
M. Wt: 416.7 g/mol
InChI Key: YISFSKSBVWZVNJ-UHFFFAOYSA-N
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Description

10-(4-Bromophenyl)-6-chloro-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound belonging to the pyrimido[4,5-b]quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-b]quinolines, including 10-(4-bromophenyl)-6-chloro-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, typically involves a multi-component reaction. One common method involves the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multi-component reaction approach is favored due to its high yield, short reaction times, and compliance with green chemistry protocols .

Types of Reactions:

    Reduction: Reduction reactions are possible, but detailed conditions are not specified.

    Substitution: The compound can undergo substitution reactions, particularly involving the bromine and chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms .

Mechanism of Action

The exact mechanism of action for 10-(4-bromophenyl)-6-chloro-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is not fully understood. it is believed to interact with various molecular targets and pathways, contributing to its diverse biological activities. The compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 10-(4-Bromophenyl)-6-chloro-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms.

Properties

Molecular Formula

C18H11BrClN3O2

Molecular Weight

416.7 g/mol

IUPAC Name

10-(4-bromophenyl)-6-chloro-3-methylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C18H11BrClN3O2/c1-22-17(24)13-9-12-14(20)3-2-4-15(12)23(16(13)21-18(22)25)11-7-5-10(19)6-8-11/h2-9H,1H3

InChI Key

YISFSKSBVWZVNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC3=C(C=CC=C3Cl)N(C2=NC1=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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